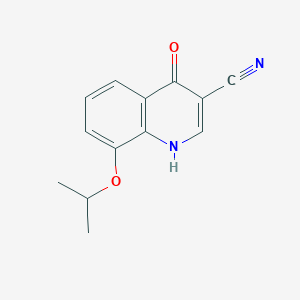![molecular formula C9H10N4O3 B11880200 2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol CAS No. 62194-92-7](/img/structure/B11880200.png)
2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol is a chemical compound with the molecular formula C9H10N4O3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol typically involves the reaction of 2-aminopyridine with nitroimidazole derivatives. One common method includes the use of copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines . This reaction is carried out under mild conditions and is compatible with a wide range of functional groups, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The hydroxyl group can be substituted with other functional groups to create new compounds with diverse properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of imidazo[1,2-a]pyridine, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes and receptors involved in critical cellular processes, contributing to its antimicrobial and antiviral activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol
- 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)propanol
- 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butanol
Uniqueness
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol is unique due to its specific structural features, such as the presence of the nitro group and the imidazo[1,2-a]pyridine core. These features contribute to its distinct chemical reactivity and biological activities compared to other similar compounds .
Propriétés
Numéro CAS |
62194-92-7 |
|---|---|
Formule moléculaire |
C9H10N4O3 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
2-[(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C9H10N4O3/c14-6-4-10-8-9(13(15)16)12-5-2-1-3-7(12)11-8/h1-3,5,10,14H,4,6H2 |
Clé InChI |
GCLWSMQFZLHTMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-((R)-6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethane-1,2-diol](/img/structure/B11880119.png)

![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11880151.png)







![7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880191.png)


